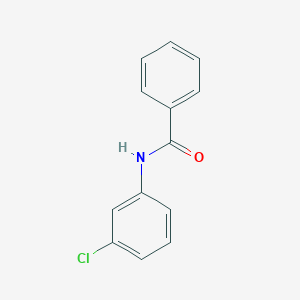

N-(3-Chlorophenyl)benzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMMPLSOWUBZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041482 | |

| Record name | 3'-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6004-21-3 | |

| Record name | N-(3-Chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6004-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Chlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Chlorophenyl Benzamide

Established Synthetic Pathways for N-(3-Chlorophenyl)benzamide

The construction of the core this compound structure primarily relies on the formation of a robust amide bond between its constituent aromatic moieties.

The creation of the amide linkage in this compound is most commonly achieved through the reaction of a carboxylic acid or its activated derivative with an amine. numberanalytics.com Several key strategies have been established for this purpose.

One of the most direct methods is the Schotten-Baumann reaction , which involves the acylation of the amine (3-chloroaniline) with an acyl chloride (benzoyl chloride). mdpi.com This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or an aqueous sodium hydroxide (B78521) solution, to neutralize the hydrochloric acid byproduct. mdpi.com

Another prevalent approach is direct amidation , where a carboxylic acid (benzoic acid) is reacted with an amine (3-chloroaniline) using a coupling agent. numberanalytics.com These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). numberanalytics.com More advanced methods may utilize in situ generated phosphonium (B103445) salts, formed from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, to drive the amide bond formation. acs.org

The anhydride (B1165640) method , reacting benzoic anhydride with 3-chloroaniline (B41212), also serves as a viable pathway to the desired amide. numberanalytics.com The choice of method often depends on the desired scale, substrate sensitivity, and required purity of the final product. numberanalytics.com

Table 1: Common Amide Bond Formation Strategies

| Reaction Method | Reactants | Key Reagents/Conditions |

|---|---|---|

| Acid Chloride Method | Benzoyl chloride + 3-chloroaniline | Base (e.g., triethylamine, NaOH) mdpi.com |

| Direct Amidation | Benzoic acid + 3-chloroaniline | Coupling Agent (e.g., DCC, EDC) numberanalytics.com |

| Anhydride Method | Benzoic anhydride + 3-chloroaniline | Typically requires heat numberanalytics.com |

The primary precursors for the synthesis of this compound are a benzoic acid derivative and 3-chloroaniline. The synthesis of related benzamides involves reacting a substituted benzoyl chloride with the corresponding aniline (B41778). smolecule.comchemicalbook.com For the title compound, this involves the direct coupling of benzoyl chloride or benzoic acid with 3-chloroaniline.

Optimization of the synthesis focuses on maximizing the yield and purity of the product. Key factors to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. numberanalytics.com For instance, in the synthesis of 2-chloro-N-(3-chlorophenyl)benzamide, the use of 2-chlorobenzoyl chloride with 3-chloroaniline was found to drive the reaction toward ≥95% amide bond formation. evitachem.com Optimization of a palladium-catalyzed cyclization of a related benzamide (B126) involved screening solvents and temperature, identifying that an increase in temperature to 120 °C significantly improved the product yield. acs.org These principles can be applied to enhance the efficiency of the this compound synthesis.

Advanced Synthetic Approaches to this compound Derivatives

Starting from the basic this compound structure, various chemical transformations can be employed to generate a library of derivatives with modified properties.

The chlorine atom on the phenyl ring of this compound is a site for potential functionalization. Under appropriate reaction conditions, the chloro substituent can be replaced by other nucleophiles. smolecule.com This allows for the introduction of different functional groups, thereby modifying the electronic and steric properties of the molecule. While specific examples of nucleophilic substitution directly on this compound are not extensively detailed, the principle is a known strategy in organic synthesis for modifying halogenated aromatic compounds. smolecule.com

Functionalization can be achieved by using substituted precursors or by direct modification of the parent amide. For example, derivatives can be synthesized by reacting 3-chloroaniline with various substituted benzoyl chlorides. The synthesis of 2-chloro-N-(3-chlorophenyl)benzamide from 2-chlorobenzoyl chloride and 3-chloroaniline is a prime example of this approach. evitachem.com Similarly, other functional groups can be introduced onto the benzoyl ring. The synthesis of 5-bromo-N-(4-chlorophenyl)-2-hydroxy-3-nitro-benzamide involves precursor functionalization through bromination and nitration reactions. ontosight.ai

Functionalization can also occur at the aniline moiety. For instance, N-(2-(Bromomethyl)-3-chlorophenyl)benzamide is synthesized from 2-(bromomethyl)-3-chloroaniline and benzoyl chloride, demonstrating that modifications can be made to the aniline precursor before amide formation. ontosight.ai

The this compound scaffold is a valuable precursor for constructing complex heterocyclic systems, particularly through intramolecular cyclization reactions. A notable example is the palladium-catalyzed double oxidative coupling dehydrogenation of 2-bromo-N-(3-chlorophenyl)benzamide. This reaction proceeds through an initial Ullmann coupling followed by two consecutive oxidative coupling dehydrogenation steps to afford 11-chloro-8H-indolo[3,2,1-de]phenanthridin-8-one, a fused pentacyclic system, in high yield. acs.org

Furthermore, the benzamide structure can be incorporated into other heterocyclic rings. Research has shown the synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles. mdpi.com In one such case, 2-chloro-N-(3-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide was synthesized, demonstrating the integration of multiple heterocyclic motifs. mdpi.com Another study utilized 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine as a precursor to synthesize new 1,3,4-thiadiazole (B1197879) and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives, highlighting the versatility of the chlorophenyl-containing building blocks in generating novel heterocycles. researchgate.net

Table 2: Examples of Synthesized this compound Derivatives and Related Compounds

| Compound Name | Synthetic Precursors | Key Transformation | Resulting Structure | Reference |

|---|---|---|---|---|

| 11-chloro-8H-indolo[3,2,1-de]phenanthridin-8-one | 2-bromo-N-(3-chlorophenyl)benzamide | Pd(OAc)2-catalyzed double oxidative coupling dehydrogenation | Fused pentacyclic indolophenanthridinone | acs.org |

| 2-chloro-N-(3-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid + 3-chloroaniline | Amide coupling | Benzamide with pyridine (B92270) and oxadiazole moieties | mdpi.com |

| N-(2-(Bromomethyl)-3-chlorophenyl)benzamide | 2-(bromomethyl)-3-chloroaniline + benzoyl chloride | Amide bond formation | Benzamide with a bromomethyl group | ontosight.ai |

Oxidation and Reduction Strategies in this compound Scaffold Modifications

The this compound scaffold can be subjected to various oxidation and reduction reactions to create new derivatives with potentially altered chemical and biological properties. These transformations primarily target the amide linkage and the aromatic rings.

Oxidation:

While specific examples of direct oxidation of the this compound scaffold are not extensively documented in the provided search results, general principles of organic chemistry suggest potential pathways. The amide group itself is generally resistant to oxidation under mild conditions. However, the aromatic rings could potentially be oxidized to form phenols or quinones under strong oxidizing conditions, though this would likely lead to a complex mixture of products and potential degradation of the molecule.

A more controlled approach involves the introduction of functional groups that are amenable to oxidation. For instance, if a methyl group were present on one of the aromatic rings, it could be oxidized to a carboxylic acid. Similarly, the introduction of a thioether group, as seen in related benzamide derivatives, allows for oxidation to the corresponding sulfoxide (B87167) and sulfone. nih.gov

Reduction:

Reduction reactions offer a more common strategy for modifying the benzamide scaffold. The amide functional group in this compound and its derivatives can be reduced to the corresponding amine. evitachem.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. This reaction converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂), yielding a secondary amine.

Furthermore, if nitro groups are introduced onto the benzamide scaffold, they can be readily reduced to amino groups. This is a common transformation in the synthesis of more complex derivatives and can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. mdpi.com

Analytical Characterization Techniques for Synthesized this compound and Derivatives

The characterization of this compound and its derivatives is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and elemental analysis techniques is typically employed. scispace.comnih.gov

Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the characteristic functional groups present in this compound. The key vibrational frequencies observed in the IR spectrum include:

N-H Stretching: A peak corresponding to the stretching vibration of the N-H bond in the amide group is typically observed in the range of 3448 cm⁻¹ to 3199 cm⁻¹. nih.govresearchgate.net

C=O Stretching: A strong absorption band for the carbonyl (C=O) group of the amide is found in the region of 1712 cm⁻¹ to 1654 cm⁻¹. nih.gov

C=C Stretching: Aromatic C=C stretching vibrations appear in the 1608-1481 cm⁻¹ range. scispace.comnih.gov

N-H Bending: The bending vibration of the N-H bond can be seen around 1504 cm⁻¹. nih.gov

The following table summarizes the characteristic IR absorption bands for this compound and a related derivative.

| Functional Group | This compound Derivative (4c) nih.gov |

| N-H Stretch (Amide) | 3448 cm⁻¹ |

| C=O Stretch (Phthalimide) | 1712 cm⁻¹ |

| C=O Stretch (Amide) | 1654 cm⁻¹ |

| C=C Stretch (Aromatic) | 1593 cm⁻¹, 1481 cm⁻¹ |

| N-H Bend | 1504 cm⁻¹ |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons and the amide proton. The aromatic protons typically appear as a complex multiplet in the range of δ 7.13-7.75 ppm. rsc.org The amide proton (N-H) signal is a singlet and can be found further downfield, for example, at δ 8.138 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, the carbonyl carbon of the amide group is a key signal, appearing around δ 166.11 ppm. rsc.org The aromatic carbons resonate in the region of δ 118.40-139.11 ppm. rsc.org

The table below presents the ¹H and ¹³C NMR spectral data for this compound. rsc.org

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 8.138 (s, 1H) | δ 166.11 |

| δ 7.13-7.75 (m, 9H) | δ 139.11 |

| δ 134.66 | |

| δ 134.48 | |

| δ 132.07 | |

| δ 130.01 | |

| δ 128.78 | |

| δ 127.11 | |

| δ 124.61 | |

| δ 120.51 | |

| δ 118.40 |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (231.68 g/mol ). nih.gov The fragmentation pattern can provide further structural information. For instance, cleavage of the amide bond is a common fragmentation pathway for benzamides. mdpi.com In the case of N-(3-chlorophenyl)-2-aminobenzamidine, a related compound, a product ion mass spectrum showed characteristic fragments. researchgate.net

Elemental Analysis

Elemental analysis is a crucial technique used to determine the empirical formula of a synthesized compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). scispace.com For this compound (C₁₃H₁₀ClNO), the theoretical elemental composition would be calculated and compared with the experimentally determined values. The results are expected to be within ±0.4% of the theoretical values to confirm the purity and elemental composition of the compound. scispace.com This technique, in conjunction with spectroscopic methods, provides comprehensive evidence for the structure and purity of the synthesized molecule.

Structural Elucidation and Conformational Analysis of N 3 Chlorophenyl Benzamide

Experimental Crystallographic Investigations of N-(3-Chlorophenyl)benzamide

Experimental studies, primarily centered on X-ray diffraction, have been instrumental in determining the three-dimensional structure of this compound. These investigations have revealed the existence of at least two polymorphic forms, each with distinct crystal packing and conformational features.

X-Ray Diffraction Studies of this compound

X-ray diffraction analysis has been employed to determine the crystal structure of this compound, identifying both orthorhombic and monoclinic polymorphs. researchgate.netiucr.org The crystallographic data for these two forms are summarized below.

One study identified an orthorhombic polymorph crystallizing in the space group Pbca. iucr.org A separate investigation reported a monoclinic polymorph in the space group P21/c. researchgate.net The existence of these polymorphs highlights the molecule's ability to adopt different packing arrangements in the solid state, influenced by crystallization conditions.

Table 1: Crystal Data for Polymorphs of this compound

| Parameter | Orthorhombic Polymorph iucr.org | Monoclinic Polymorph researchgate.net |

|---|---|---|

| Molecular Formula | C₁₃H₁₀ClNO | C₁₃H₁₀ClNO |

| Molecular Weight | 231.67 | 231.67 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P21/c |

| a (Å) | 9.3585 (2) | 12.5598 (17) |

| b (Å) | 9.7851 (2) | 10.2782 (14) |

| c (Å) | 25.1419 (6) | 9.0788 (13) |

| β (°) | 90 | 109.421 (5) |

| V (ų) | 2302.34 (9) | 1105.3 (3) |

| Z | 8 | 4 |

| Temperature (K) | 295 (2) | 90 |

Analysis of Dihedral Angles and Conformation in this compound

The conformation of this compound is largely defined by the relative orientations of its phenyl rings and the central amide group. The dihedral angles between these planar regions are a key feature of its molecular structure.

In the orthorhombic form, the amide group (–NHCO–) forms a dihedral angle of 18.2 (2)° with the benzoyl ring, and the dihedral angle between the benzoyl and aniline (B41778) rings is 61.0 (1)°. iucr.orgnih.gov In contrast, the monoclinic polymorph exhibits a significantly different conformation, with the dihedral angle between the two aromatic rings being a much smaller 8.90 (13)°. researchgate.net The inclination of the amide unit to the benzoyl ring in the monoclinic form is 15.8 (7)°. researchgate.net

A notable conformational feature in both polymorphs is the anti orientation of the N-H bond relative to the meta-chloro substituent on the aniline ring. researchgate.netnih.gov This is in contrast to the syn conformation observed in some other chlorinated benzanilides. nih.gov The N-H and C=O bonds of the amide linkage consistently adopt a trans conformation relative to each other.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a primary role. In both the orthorhombic and monoclinic polymorphs, molecules are linked into chains by N–H···O hydrogen bonds. researchgate.netnih.gov

In the orthorhombic structure, these hydrogen bonds form one-dimensional chains along the b-axis. iucr.orgnih.gov For the monoclinic polymorph, the N–H···O hydrogen bonds generate C(4) chains along the c-axis. researchgate.netnih.gov These primary hydrogen bonds are further supported by weaker C–H···O interactions. nih.gov Specifically, in the monoclinic form, these weak interactions create R₂¹(7) and R₂¹(6) ring motifs. nih.gov

Theoretical and Computational Structural Studies of this compound

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been utilized to complement experimental findings and to provide deeper insights into the structural and energetic properties of this compound.

Quantum Chemical Calculations of Geometrical Parameters (e.g., Density Functional Theory)

Quantum chemical methods, such as DFT, are powerful tools for optimizing molecular geometries and predicting structural parameters. bohrium.comresearchgate.net For related benzamide (B126) derivatives, DFT calculations have been shown to provide accurate estimates of bond lengths and bond angles that are in good agreement with experimental values obtained from X-ray diffraction. orientjchem.org While specific DFT-calculated geometrical parameters for this compound are not detailed in the provided search results, the methodology has been applied to similar systems, such as 4-Chloro-N-(3-chlorophenyl)benzamide, using the Gaussian03 software package. orientjchem.orgresearchgate.net These studies demonstrate the utility of DFT in corroborating and understanding the experimental crystal structures.

Conformational Energetics and Stability

The existence of polymorphs in this compound is a direct consequence of the subtle energy differences between various possible conformations and crystal packing arrangements. Computational studies on the energetics of conformational changes due to crystal packing in similar benzamides show that intermolecular forces can lead to significant deviations from the gas-phase or isolated molecule conformation. nih.gov

The stability of the different polymorphic forms of this compound is governed by the lattice energy, which is a sum of the various intermolecular interaction energies. rjpbcs.com Computational analysis using the PIXEL method has been employed to calculate these interaction energies, partitioning them into coulombic, polarization, dispersion, and repulsion contributions. rjpbcs.com This analysis reveals that weak intermolecular interactions, such as N–H···O and C–H···π bonds, play a crucial role in the stabilization of the crystal packing of the polymorphs. rjpbcs.com The presence of additional interactions, like C–H···Cl hydrogen bonds or π···π stacking in one polymorph over the other, can influence their relative stabilities. rjpbcs.com The calculated interaction energies for the most stable molecular pairs, such as -47.4 kcal/mol and -48.3 kcal/mol for different hydrogen bonding motifs, quantify the strength of these stabilizing forces. rjpbcs.com

Biological Activities and Molecular Mechanisms of N 3 Chlorophenyl Benzamide and Its Analogues

Antimicrobial Research on N-(3-Chlorophenyl)benzamide and Related Benzamides

Derivatives of this compound have demonstrated notable potential as antimicrobial agents, with studies exploring their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Studies

The antibacterial properties of this compound analogues have been investigated against both Gram-positive and Gram-negative bacteria. A series of novel substituted benzamides, including 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(3-chlorophenyl)benzamide (W8), has been synthesized and evaluated for antimicrobial activity. nih.gov One analogue in this series, W6, emerged as a significant antibacterial agent against strains such as Staphylococcus aureus, Salmonella typhi, and Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 5.19 µM for all three. nih.gov

Further research into benzamide (B126) derivatives has identified novel structures with potent activity against drug-resistant Gram-positive bacteria. google.com For instance, compounds like N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(((3S,5R)-3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide have shown efficacy against challenging pathogens including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant Enterococcus (VRE). google.com

Studies on N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives also demonstrated antibacterial action. researchgate.net Specifically, compounds N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide (4b) and N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide (4e) showed high activity against the tested pathogenic bacteria. researchgate.net Other research has indicated that compounds like N-(2-diethylaminoethyl)-N-(3-chlorophenyl)-2-(4-methoxy-phenylthiomethyl)-benzamide hydrochloride are active against both reference strains and gram-negative clinical strains. farmaciajournal.com Additionally, pyrrole (B145914) derivatives such as 1–(3-Chlorophenyl)-3–(4,5-dihydro-1H-imidazol-2-yl)-4,5-diphenyl-pyrrol-2-amine have shown inhibitory effects on the growth of important human pathogens. tandfonline.com

Table 1: Antibacterial Activity of this compound Analogues

| Compound/Analogue | Bacterial Strain(s) | Activity (MIC) |

|---|---|---|

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-chlorophenyl)benzamide (W6) | S. aureus, S. typhi, K. pneumoniae | 5.19 µM |

| N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide (4b) | Pathogenic bacteria | High activity |

Note: MIC stands for Minimum Inhibitory Concentration.

Antifungal Efficacy Studies

The antifungal potential of this class of compounds has also been a focus of research. In a study of substituted benzamides, the analogue 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2-nitrophenyl)benzamide (W1) was identified as the most potent against the fungal strains Aspergillus niger and Candida albicans, with a MIC value of 5.08 µM, which is comparable to the standard drug fluconazole (B54011) (MIC = 8.16 µM). nih.gov

Other research confirms the broad-spectrum antimicrobial action of these derivatives. For example, N-(2-diethylaminoethyl)-N-(3-chlorophenyl)-2-(4-methoxy-phenylthiomethyl)-benzamide hydrochloride was found to exhibit antifungal activity. farmaciajournal.com Similarly, certain pyrrole derivatives have demonstrated the ability to inhibit the growth of opportunistic fungi like C. albicans, A. fumigatus, and F. oxysporum. tandfonline.com The collective findings suggest that benzamide scaffolds are a promising basis for the development of new antifungal agents. researchgate.net

Table 2: Antifungal Activity of this compound Analogues

| Compound/Analogue | Fungal Strain(s) | Activity (MIC) |

|---|---|---|

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2-nitrophenyl)benzamide (W1) | A. niger, C. albicans | 5.08 µM |

Note: MIC stands for Minimum Inhibitory Concentration.

Anticancer Research on this compound Derivatives

The exploration of this compound derivatives has yielded significant findings in anticancer research, from demonstrating cell growth inhibition to elucidating the underlying molecular mechanisms.

In Vitro Antiproliferative Activity against Cancer Cell Lines

A number of this compound analogues have been synthesized and tested for their ability to inhibit the proliferation of various human cancer cell lines.

One such analogue, 4-((3-amino-6-(3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl) benzamide (12Aj), showed strong antiproliferative activities against U38, HeLa, HepG2, and LoVo cells with IC50 values of 11.5, 1.34, 7.30, and 1.64 µM, respectively. researchgate.netnih.gov

In another study, the benzoxazole (B165842) derivative N-(3-Chlorophenyl)-4–(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12l) demonstrated potent anticancer activity against HepG2 and MCF-7 cell lines with IC50 values of 10.50 µM and 15.21 µM, respectively. tandfonline.comnih.gov The related compound, 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-bromophenyl)benzamide (W17), was found to be the most potent in its series against the human colorectal carcinoma cell line HCT116, with an IC50 of 4.12 µM, which was more potent than the standard drug 5-fluorouracil (B62378) (IC50 = 7.69 µM). nih.gov

Furthermore, the 2-amino-1,4-naphthoquinone-benzamide derivative, N-(3-Chlorophenyl)-4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzamide (5i), has also been evaluated for its cytotoxic activities. d-nb.info

Table 3: In Vitro Antiproliferative Activity of this compound Analogues

| Compound/Analogue | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 4-((3-amino-6-(3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl) benzamide (12Aj) | U38 | 11.5 µM |

| HeLa | 1.34 µM | |

| HepG2 | 7.30 µM | |

| LoVo | 1.64 µM | |

| N-(3-Chlorophenyl)-4–(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12l) | HepG2 | 10.50 µM |

| MCF-7 | 15.21 µM | |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-bromophenyl)benzamide (W17) | HCT116 | 4.12 µM |

Note: IC50 is the half maximal inhibitory concentration.

Cell Cycle Modulation and Apoptosis Induction by this compound Analogues

The anticancer effects of these compounds are often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.

The pyrazine (B50134) derivative 12Aj was found to arrest the HeLa cell cycle in the G2/M phase by regulating the protein levels of cyclinB1 and cdc2. nih.gov Similarly, other benzamide analogues have been shown to induce G2/M cell cycle arrest. acs.orgnih.gov The benzoxazole derivative 12l was also shown to arrest HepG2 cell growth. nih.gov

Induction of apoptosis is a key mechanism for many anticancer drugs. d-nb.info Compound 12l was found to induce apoptosis in HepG2 cells, increasing the apoptotic cell population by 35.13% compared to untreated cells. nih.gov This was associated with a significant 2.98-fold increase in the cellular levels of caspase-3, a key executioner enzyme in apoptosis. nih.gov The pro-apoptotic protein Bax was also upregulated (3.40-fold), while the anti-apoptotic protein Bcl-2 was reduced (2.12-fold). nih.gov Other studies on related benzamide derivatives have confirmed apoptosis induction through the upregulation of proteins like BAX, caspase 3, and PARP. tandfonline.com Furthermore, newly designed 2-amino-1,4-naphthoquinone-benzamides were confirmed to be apoptosis inducers through morphological analysis. d-nb.info

Inhibition of Specific Kinases (e.g., Aurora Kinases)

A critical mechanism of action for some this compound derivatives is the inhibition of specific protein kinases, which are crucial for cell signaling and division. The Serine/threonine protein kinases Aurora A, B, and C are essential for mitosis, and their inhibition is a promising strategy in cancer therapy. nih.gov

The compound 4-((3-amino-6- (3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl) benzamide (12Aj) was found to inhibit both Aurora A and Aurora B kinases with IC50 values of 90 nM and 152 nM, respectively. researchgate.netnih.gov Molecular docking studies suggest that this compound forms stable hydrogen bonds with both Aurora A and Aurora B. nih.gov Other research has focused on developing imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase. acs.org The development of new triazole derivatives as Aurora-A kinase inhibitors has also been a subject of study, with designed analogues showing inhibitory activity in the low to submicromolar range. mdpi.com

Antiviral Research: Focus on this compound Scaffold

Inhibition of Viral Replication (e.g., Hepatitis B Virus)

Benzamide derivatives have emerged as a promising class of compounds in the fight against Hepatitis B Virus (HBV). These compounds, known as capsid assembly modulators (CAMs), interfere with the proper formation of the viral capsid, a crucial component for viral replication. researchgate.net CAMs can be categorized into two main classes: CAM-A, which misdirects capsid assembly to form non-capsid core protein polymers, and CAM-N, which induces the formation of morphologically normal but empty capsids that lack the viral genome and polymerase. researchgate.net

One notable analogue, N-(4-chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide (IMB-0523), has demonstrated potent anti-HBV activity. nih.govnih.gov Studies have shown that it is a more effective inhibitor of both wild-type and drug-resistant HBV strains compared to the commonly used antiviral drug, lamivudine. nih.govnih.gov Specifically, IMB-0523 exhibited an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against a drug-resistant strain. nih.gov In vivo studies using a duck HBV model further confirmed the antiviral efficacy of IMB-0523. researchgate.net The development of such benzamide derivatives as CAMs represents a significant strategy in the pursuit of novel anti-HBV therapies. jst.go.jp

Modulation of Intracellular Antiviral Factors (e.g., APOBEC3G)

The antiviral mechanism of some N-phenylbenzamide derivatives extends beyond direct interference with viral components. These compounds have been found to modulate the host's intrinsic antiviral defenses, specifically by increasing the intracellular levels of Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G). nih.govnih.gov A3G is a host cytidine (B196190) deaminase that can restrict the replication of various viruses, including HBV and HIV. nih.govresearchgate.net

The derivative IMB-0523, in addition to its capsid assembly modulation, has been shown to upregulate the expression of A3G in a concentration-dependent manner in HepG2.2.15 cells. nih.govresearchgate.net This dual mechanism of action—inhibiting viral replication directly and enhancing the host's antiviral response—makes these compounds particularly promising candidates for further development. nih.gov The ability to protect and enhance the activity of A3G presents a novel therapeutic approach to combat viral infections. researchgate.net

Other Investigated Biological Activities of this compound Analogues

The therapeutic potential of this compound analogues is not limited to their antiviral effects. Researchers have investigated their activity against various enzymes and receptors, as well as their anti-inflammatory properties.

Enzyme Inhibition

Acetylcholinesterase and β-Secretase

Several benzamide analogues have been identified as potential inhibitors of enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE) and β-secretase (BACE1). researchgate.net Inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key strategy in managing Alzheimer's symptoms. sci-hub.se Similarly, BACE1 is a primary target as it is involved in the production of amyloid-β peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. frontiersin.orgnih.gov

One study identified N,N′-(1,4-phenylene)bis(3-methoxybenzamide) as a potent inhibitor of both AChE and BACE1, with IC50 values of 0.056 µM and 9.01 µM, respectively. researchgate.net Other research has explored coumarin-triazole hybrids and 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives as potential dual inhibitors of these enzymes. nih.govacs.org For instance, an 8-acetylcoumarin derivative, 10b, showed inhibitory activity against AChE, BChE, and BACE-1 with IC50 values of 2.57, 3.26, and 10.65 μM, respectively. acs.org Another study on chlorinated tacrine (B349632) analogs also highlighted their anti-cholinesterase activity. sci-hub.se

H+/K+-ATPase

Analogues of this compound have also been investigated as inhibitors of the proton pump H+/K+-ATPase, a key enzyme in gastric acid secretion. researchgate.netigi-global.com A quantitative structure-activity relationship (QSAR) study of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamide derivatives established their inhibitory activity on this enzyme. researchgate.netigi-global.com The development of H+/K+-ATPase inhibitors is a significant area of research for the treatment of acid-related disorders. ajptonline.com

Receptor Modulation (e.g., Calcium Channels)

The modulation of ion channels, particularly calcium channels, is another area where benzamide analogues have shown potential. google.com For instance, some benzimidazole (B57391) derivatives have been found to act as negative gating modulators of small-conductance Ca2+-activated K+ channels (KCa2.1–2.3). nih.gov Additionally, N-(thiazol-2-yl)-benzamide analogues have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org The ability of these compounds to modulate the activity of various ion channels opens up possibilities for their use in a range of physiological and pathological conditions.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of this compound analogues. walshmedicalmedia.com For example, some nitro benzamide analogs have been shown to significantly inhibit the expression of cyclooxygenase-2 (COX-2), interleukin-1β, and tumor necrosis factor, all of which are key mediators of inflammation. researchgate.net The anti-inflammatory effects of these compounds have been evaluated in various in vivo models, such as the carrageenan-induced rat paw edema assay. walshmedicalmedia.com

Research into 3-(indol-5-yl)-indazole derivatives revealed that halogen group substituted benzamides were crucial for their anti-inflammatory effect. nih.gov Furthermore, benzimidazole derivatives have also been reported to possess anti-inflammatory activities. researchgate.net

Data Tables

Table 1: Antiviral Activity of N-(4-chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide (IMB-0523)

| Virus Strain | IC50 (µM) | Reference |

| Wild-Type HBV | 1.99 | nih.gov |

| Drug-Resistant HBV | 3.30 | nih.gov |

Table 2: Enzyme Inhibitory Activity of Selected Benzamide Analogues

| Compound | Target Enzyme | IC50 (µM) | Reference |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | researchgate.net |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 | researchgate.net |

| 8-acetylcoumarin derivative 10b | AChE | 2.57 | acs.org |

| 8-acetylcoumarin derivative 10b | BChE | 3.26 | acs.org |

| 8-acetylcoumarin derivative 10b | BACE-1 | 10.65 | acs.org |

Structure Activity Relationship Sar and Molecular Design of N 3 Chlorophenyl Benzamide Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological activity of N-(3-Chlorophenyl)benzamide derivatives is highly sensitive to the nature and position of substituents on both the benzamide (B126) and the N-phenyl rings.

Substitutions on the Benzamide Phenyl Ring:

The introduction of various functional groups to the phenyl ring of the benzamide moiety significantly influences the biological profile. For instance, in a series of novel benzamides substituted with pyrazole-linked 1,2,4-oxadiazole (B8745197), the type of substituent on the benzene (B151609) ring was found to be a critical determinant of fungicidal activity. The observed order of activity was F > CF3 > CH3. nih.gov Specifically, a meta-substitution with a fluorine atom on the benzene ring was shown to increase fungicidal activity. nih.gov

In another study, the incorporation of a 1,2,4-oxadiazole ring, a bioisostere of the amide bond, into the benzamide structure has been a successful strategy. nih.govnih.gov This modification has yielded compounds with notable insecticidal, fungicidal, and other physiological activities. nih.gov The position of these substituents is also crucial. For example, in a series of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, the placement of the indol-3-ylazo group at the para position of the benzamide resulted in compounds with potent antiproliferative activity. researchgate.net

Substitutions on the N-Phenyl Ring:

Modifications to the N-(3-chlorophenyl) portion of the molecule also play a pivotal role in determining biological efficacy. The presence and position of the chloro group are often critical for activity. In a study of thiazole (B1198619) derivatives, N-(4-(3-chlorophenyl)thiazol-2-yl)benzamide was synthesized and evaluated for its potential to inhibit cancer cell migration and invasion. acs.org

Furthermore, the introduction of additional substituents on the N-phenyl ring can modulate activity. For example, in a series of niclosamide (B1684120) derivatives, which share a chlorinated phenylamide structure, the presence of substituents like trifluoromethyl and hydroxyl groups on the N-phenyl ring led to significant cytotoxicity against various cancer cell lines. nih.gov Specifically, N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide showed the most significant cytotoxicity against HL-60 cells. nih.gov

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on findings from different studies:

| Parent Compound/Series | Substituent Modification | Impact on Biological Efficacy | Reference |

| Benzamides with pyrazole-linked 1,2,4-oxadiazole | F, CF3, CH3 on the benzamide phenyl ring | Fungicidal activity order: F > CF3 > CH3 | nih.gov |

| Benzamides with pyrazole-linked 1,2,4-oxadiazole | Meta-F on the benzamide phenyl ring | Increased fungicidal activity | nih.gov |

| N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides | p-indol-3-ylazo on the benzamide phenyl ring | Potent antiproliferative activity | researchgate.net |

| Niclosamide derivatives | 3,5-Bis(trifluoromethyl) on the N-phenyl ring | Significant cytotoxicity against HL-60 cells | nih.gov |

| Thiazole derivatives | 3-Chlorophenyl group on the thiazole ring | Potential inhibition of cancer cell migration and invasion | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach has been applied to this compound derivatives to understand the physicochemical properties driving their efficacy and to predict the activity of novel analogs.

A QSAR study on a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamide derivatives, which includes the N-(3-chlorophenyl) moiety, was conducted to correlate their structural features with their antiulcer activity (pIC50). igi-global.com The study utilized a multi-linear regression method to build a QSAR model. The model's statistical robustness was validated, indicating its predictive power for designing more potent H+/K+-ATPase inhibitors. igi-global.com

In another study focusing on pyrazole (B372694) derivatives as acetylcholinesterase inhibitors, 2D and 3D QSAR models were developed. shd-pub.org.rs Although not exclusively on N-(3-Chlorophenyl)benzamides, the dataset included structurally related compounds. The GA-MLR (genetic algorithm-based multiple linear regression) method identified the significance of molecular volume and the number of multiple bonds in determining the inhibitory activity. shd-pub.org.rs These findings can be extrapolated to guide the design of this compound derivatives targeting similar enzymes.

QSAR studies on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides revealed the importance of topological parameters, such as Kier's alpha second-order shape index (κα2) and the Wiener index (W), in describing their antimicrobial activity. researchgate.net These indices relate to the molecular shape and branching, suggesting that these characteristics are crucial for the interaction of these benzamide derivatives with their biological targets.

The following table presents key findings from QSAR studies on this compound and related derivatives:

| Compound Series | QSAR Model Type | Key Descriptors/Findings | Biological Activity | Reference |

| N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamides | Multi-linear Regression | Correlation between structural features and pIC50 | Antiulcer (H+/K+-ATPase inhibition) | igi-global.com |

| Pyrazole derivatives | 2D and 3D QSAR (GA-MLR) | Significance of molecular volume and number of multiple bonds | Acetylcholinesterase inhibition | shd-pub.org.rs |

| N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides | 2D QSAR | Importance of topological parameters (Kier's alpha second-order shape index, Wiener index) | Antimicrobial | researchgate.net |

Ligand Design and Optimization Strategies

The insights gained from SAR and QSAR studies have paved the way for rational ligand design and optimization of this compound derivatives to enhance their therapeutic potential.

One key strategy involves bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. The substitution of the amide bond with a 1,2,4-oxadiazole ring is a prime example of this approach, leading to novel benzamides with diverse biological activities. nih.govnih.gov

Fragment-based ligand design is another powerful strategy. This involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent ligand. The synthesis of various substituted benzamides, such as those incorporating pyrazole or indole (B1671886) moieties, can be seen as an application of this principle, where different fragments are combined to optimize interactions with the target protein. nih.govresearchgate.net

Structure-based design , which utilizes the three-dimensional structure of the target protein, is also employed. For instance, in silico docking studies have been used to predict the binding modes of designed benzamide derivatives within the active site of their target enzymes, such as glucokinase. nih.gov This allows for the design of compounds with improved complementarity to the binding pocket.

Recent research has also focused on designing benzamide-type ligands as binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, for the development of Proteolysis Targeting Chimeras (PROTACs). acs.org In this context, subtle modifications, such as the introduction of a fluorine atom to the benzamide ring, were found to significantly impact binding affinity. acs.org This highlights the importance of fine-tuning the ligand structure to optimize interactions for specific applications like targeted protein degradation.

Computational Chemistry and Molecular Modeling in N 3 Chlorophenyl Benzamide Research

Molecular Docking Studies of N-(3-Chlorophenyl)benzamide and Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies are crucial for identifying potential biological targets and elucidating the nature of their interactions.

For instance, derivatives of this compound have been investigated for their potential as inhibitors of various enzymes. One study focused on 4-((3-amino-6-(3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl) benzamide (B126), which demonstrated inhibitory activity against Aurora A and Aurora B kinases. nih.gov Molecular docking of this compound revealed the formation of stable hydrogen bonds with the active sites of both kinases, suggesting a plausible mechanism for its antiproliferative effects. nih.gov

In another study, a hybrid molecule of anthranilic acid and 2-(3-chlorophenyl)ethylamine, which forms a related amide structure, was synthesized and its derivatives were evaluated. mdpi.com Molecular docking simulations were employed to predict the interactions of these compounds with macromolecules like DNA and albumin, providing insights into their potential biological activities. mdpi.com

Similarly, docking studies of 2-chloro-N-(3-chlorophenyl)-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide against α-glucosidase and α-amylase revealed binding energies ranging from -8.0 to -9.7 kcal/mol and -7.9 to -9.8 kcal/mol, respectively. nih.gov These studies highlighted various binding interactions, including hydrogen bonding and hydrophobic interactions, with the active site residues of these enzymes. nih.gov

The binding affinity of 3-chlorobenzamide (B146230), a closely related compound, has been studied against ovarian and breast cancer targets. Docking analysis showed binding affinities of -6.5 and -6.4 kcal/mol with human Matrix metalloproteinase-2 (an ovarian cancer inhibitor target) and -6.0 and -5.7 kcal/mol with human progesterone (B1679170) and allosteric inhibitor (breast cancer inhibitor targets), respectively.

These examples underscore the power of molecular docking in identifying key interactions between this compound derivatives and their biological targets, thereby guiding the design of more potent and selective molecules.

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

| Compound/Derivative | Target(s) | Key Findings |

| 4-((3-amino-6-(3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl) benzamide | Aurora A and Aurora B kinases | Formed stable hydrogen bonds with the active sites. nih.gov |

| 2-Amino-N-(3-chlorophenethyl)benzamide derivatives | DNA and albumin | Predicted interactions with macromolecules. mdpi.com |

| 2-Chloro-N-(3-chlorophenyl)-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide | α-glucosidase, α-amylase | Displayed significant binding energies and various interactions. nih.gov |

| 3-Chlorobenzamide | Human Matrix metalloproteinase-2, human progesterone and allosteric inhibitor | Showed comparable binding affinities to standard drugs. |

Density Functional Theory (DFT) Applications in this compound Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in the analysis of this compound and its analogs to understand their geometric and electronic properties. ccspublishing.org.cn

DFT calculations, often using the B3LYP functional with various basis sets, are employed to optimize the molecular geometry and calculate vibrational frequencies. ccspublishing.org.cn For 3-chlorobenzamide, theoretical computations using DFT with the B3LYP method and 6-311+G(d,p) and 6-311++G(d,p) basis sets have been performed to analyze its vibrational spectral characteristics. The calculated vibrational frequencies and structural parameters are then compared with experimental data from FTIR and FT-Raman spectroscopy.

In a study on (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxy benzyl) acryl amide, DFT calculations were used to investigate its structural parameters and anti-inflammatory activity. tandfonline.com These theoretical techniques provide a deeper understanding of the molecule's structure-activity relationship. tandfonline.com

Furthermore, DFT is utilized to explore the electronic properties of these molecules, including the computation of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and other reactivity descriptors. ccspublishing.org.cn These calculations help in identifying the reactive sites within the molecule and understanding its chemical behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. tandfonline.com

A smaller HOMO-LUMO gap implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound and its derivatives, FMO analysis helps to predict their reactivity and potential interaction mechanisms.

In the analysis of 3-chlorobenzamide, the HOMO and LUMO energies were computed to understand its electronic characteristics and reactive sites. Similarly, for (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxy benzyl) acryl amide, FMO analysis was used to identify its chemical stability. tandfonline.comtandfonline.com The electron-withdrawing nature of the chlorine atom in the 3-chlorophenyl group can influence the energy levels of the frontier orbitals, potentially lowering the LUMO energy and making the molecule more susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Data for a Related Benzamide Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.34 |

| LUMO Energy | -1.78 |

| HOMO-LUMO Gap | 4.56 |

Note: The data in this table is for a representative benzamide derivative and is intended for illustrative purposes. Actual values for this compound may vary.

Natural Bond Orbital (NBO) and Mulliken Population Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, revealing information about hyperconjugative interactions and charge delocalization. uni-muenchen.de This analysis is crucial for understanding the intramolecular interactions that stabilize the molecular structure of this compound.

NBO analysis of 3-chlorobenzamide has been performed to identify both inter- and intramolecular interactions. These calculations help in understanding the delocalization of electron density and the stability arising from these interactions.

Mulliken population analysis is another method used to assign partial atomic charges, providing insights into the charge distribution across the molecule. For 3-chlorobenzamide, Mulliken analysis has been used to determine the nucleophilic and electrophilic sites based on the calculated atomic charges. For example, in 3-chlorobenzamide, atoms like C1, C2, C3, C5, Cl8, O13, and N14 were identified as potential nucleophilic sites.

Prediction of Pharmacological Characteristics through In Silico Methods

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process often referred to as ADMET prediction. These predictions are vital for assessing the drug-likeness and potential pharmacokinetic profile of compounds like this compound and its derivatives. nih.govjaptronline.com

For instance, the SwissADME online tool has been used to predict the pharmacokinetic properties of (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxy benzyl) acryl amide. tandfonline.comtandfonline.com Similarly, for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, in silico ADMET predictions showed good absorption profiles and negligible toxicity, with the compounds adhering to Lipinski's rule of five. nih.gov

These computational predictions help in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties, thus saving time and resources. The predicted properties often include parameters like molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). nih.gov

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Reference |

| Molecular Weight | 231.68 g/mol | nih.gov |

| XLogP3 | 3.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 29.1 Ų | nih.gov |

These computational approaches provide a comprehensive understanding of this compound at the molecular level, from its interactions with biological targets to its potential as a drug candidate. The synergy between these in silico methods and experimental studies is crucial for advancing research on this and other related chemical compounds.

Emerging Research Directions and Future Perspectives for N 3 Chlorophenyl Benzamide

Exploration of Novel Biological Targets for N-(3-Chlorophenyl)benzamide

The therapeutic efficacy of a compound is intrinsically linked to its interaction with biological targets. The benzamide (B126) class, to which this compound belongs, has been recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and potential antitumor effects. ontosight.aiontosight.ai Research into derivatives is uncovering novel mechanisms that could redefine the therapeutic utility of this chemical family.

A significant area of investigation is in antiviral therapies. Recent studies on N-phenylbenzamide derivatives have identified a novel mechanism of action against viruses such as Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and HIV-1. nih.gov One particular derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has been shown to inhibit HBV replication by increasing the intracellular levels of APOBEC3G (A3G), a DNA-editing enzyme that can block viral replication. nih.gov This finding is particularly important as it presents a different mechanism from current anti-HBV drugs, offering a potential therapeutic approach for drug-resistant strains. nih.gov

Furthermore, certain benzamides are being explored for their potential as anticancer agents through mechanisms like the inhibition of histone deacetylase (HDAC) enzymes. ontosight.ai The exploration of such targets for this compound and its analogues could lead to the development of new treatments for a variety of diseases, moving beyond the traditionally recognized activities of this compound class. The progression from a potential lead compound to a drug candidate requires extensive in vitro assays to pinpoint its mechanism of action and efficacy against these specific targets. ontosight.ai

Development of Advanced Synthetic Routes for this compound Analogues

The synthesis of diverse analogues is crucial for structure-activity relationship (SAR) studies and for optimizing the therapeutic properties of a lead compound. Researchers are continuously developing advanced and efficient synthetic routes to create libraries of this compound derivatives. These methods often focus on multi-step procedures that allow for the introduction of various functional groups.

One established method involves a multistep procedure starting with the reaction of chloroacetyl chloride with m-amino benzoic acid to form an intermediate, which is then reacted with other reagents to yield the final benzamide analogues. scispace.comnih.gov Another common strategy is the amidation reaction between an acid and an amine. For example, the synthesis of N-phenyl benzamide derivatives has been achieved via a carbodiimide (B86325) coupling reaction. brieflands.com More complex heterocyclic systems can also be incorporated. The synthesis of 1,2,4-oxadiazole (B8745197) substituted benzamides has been reported, starting from materials like butanone and diethyl oxalate (B1200264) and proceeding through multiple steps including Claisen condensation, cyclization, hydrolysis, and final condensation reactions to yield the target compounds. nih.gov These advanced routes enable the creation of novel chemical entities with potentially enhanced biological activity.

Below is a table summarizing various synthetic strategies for producing analogues of this compound.

| Synthetic Strategy | Key Intermediates/Reagents | Resulting Analogue Class | Reference(s) |

| Multi-step condensation | 3-(2-chloroacetamido)benzoic acid, 2-mercaptobenzimidazole, substituted anilines | 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide | scispace.comnih.gov |

| Carbodiimide Coupling | Phthalic anhydride (B1165640), 4-aminobenzoic acid, various amines | 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives | brieflands.com |

| Heterocyclic Assembly | Butanone, diethyl oxalate, N2H4·H2O, substituted anilines | 1,2,4-Oxadiazole substituted benzamides containing pyrazole (B372694) rings | nih.gov |

| Amidation via Acid Chloride | 4-nitrobenzoyl chloride, 2-(3-chlorophenyl)ethan-1-amine | N-(3-chlorophenethyl)-4-nitrobenzamide | mdpi.com |

This table is interactive and can be sorted by column headers.

Integration of Multi-Omics Data in this compound Mechanistic Studies

The advent of high-throughput "omics" technologies—such as genomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the complex biological mechanisms of chemical compounds. The integration of multi-omics data is an emerging research direction that can provide a holistic view of a compound's effects, from gene expression changes to alterations in protein and metabolite levels. scispace.com

Recent studies have demonstrated the power of this approach. For example, a multi-omics study designed to investigate Wilson's disease identified alterations in gut microbiota and associated metabolites, with a benzamide derivative, N-(4-piperidinophenyl) benzamide, being one of the metabolites that increased in patient samples. nih.gov This highlights how metabolomics can pinpoint the biotransformation of parent compounds and their potential role in disease states.

Furthermore, pharmacogenomics, a key component of multi-omics, studies how genetic variations influence drug response. mdpi.com For benzamide-related compounds, understanding the role of metabolic enzymes, such as those in the Cytochrome P450 family (e.g., CYP3A4, CYP3A5), is crucial for predicting how individuals might process these drugs. mdpi.com Applying integrated multi-omics approaches to this compound research could elucidate its precise mechanism of action, identify biomarkers for efficacy, and uncover potential off-target effects, thereby accelerating its path through the drug discovery pipeline. biorxiv.org

Translational Research Prospects for this compound in Therapeutic Development

Translational research aims to bridge the gap between preclinical laboratory discoveries and their application in clinical practice. For this compound and its analogues, this involves a rigorous pipeline of in vitro and in vivo testing to establish a profile of activity and pharmacokinetics. ontosight.ai

A compelling example of translational research in this area is the development of the N-phenylbenzamide derivative IMB-0523 as a potential anti-HBV agent. nih.gov Researchers have moved this compound from initial screening to detailed preclinical evaluation.

Preclinical Profile of IMB-0523, an N-phenylbenzamide Analogue

| Parameter | Finding | Significance | Reference |

| In Vitro Anti-HBV Activity | IC50: 1.99 µM (wild-type HBV), 3.30 µM (drug-resistant HBV) | Demonstrates potent activity against both standard and hard-to-treat viral strains. | nih.gov |

| In Vivo Anti-HBV Activity | Showed potent anti-HBV activity in DHBV-infected ducks. | Confirms efficacy in a living animal model, a critical step before human trials. | nih.gov |

| Pharmacokinetic (PK) Profile | Promising PK properties in rats (AUC0-t: 7535.10±2226.73 µg·h/L). | Indicates favorable absorption, distribution, metabolism, and excretion characteristics for potential in vivo use. | nih.gov |

This table is interactive and can be sorted by column headers.

The successful preclinical development of analogues like IMB-0523 provides a strong rationale for the continued investigation of this compound derivatives. nih.gov The pathway for therapeutic development would involve similar rigorous testing, including in vivo studies to assess pharmacodynamics and pharmacokinetics, before any consideration for clinical trials in humans. ontosight.ai This structured approach is essential for translating basic scientific findings into tangible therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for N-(3-Chlorophenyl)benzamide in academic laboratories?

- Methodology : The compound is typically synthesized via condensation of 3-chloroaniline with benzoyl chloride in anhydrous conditions. Post-synthesis, purity is verified by melting point determination (e.g., ~150–155°C). Characterization involves FTIR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (amide proton δ ~10 ppm), and single-crystal X-ray diffraction (SCXRD) using MoKα radiation . Ethanol is commonly used for recrystallization to obtain high-quality crystals for SCXRD .

Q. How is the crystal structure of this compound resolved, and what software tools are essential for refinement?

- Methodology : SCXRD data are collected on diffractometers (e.g., Bruker APEXII CCD) at low temperatures (90–295 K). Structure solution employs direct methods in SHELXS-97 , followed by refinement using SHELXL-97 . Hydrogen atoms are placed geometrically (C–H = 0.93 Å) or located via difference Fourier maps (N–H constrained to 0.86 Å). Key metrics include R-factor (<0.05) and data-to-parameter ratios (>15:1). Software suites like WinGX and ORTEP-3 visualize hydrogen-bonding networks and thermal ellipsoids .

Advanced Research Questions

Q. How do polymorphic variations (e.g., monoclinic vs. orthorhombic) influence the structural and electronic properties of this compound?

- Methodology : Polymorphs are differentiated via space group assignments (e.g., monoclinic P2₁/c vs. orthorhombic Pbca). The monoclinic form exhibits a dihedral angle of 61.0° between benzoyl and chlorophenyl rings, while the orthorhombic form shows 88.5°. These differences arise from torsional flexibility in the amide bond and packing efficiency. Hydrogen-bonding motifs (e.g., N–H⋯O chains) stabilize each polymorph, validated via Hirshfeld surface analysis .

Q. What challenges arise during crystallographic refinement of this compound, particularly in modeling disordered regions or weak electron density?

- Methodology : Disordered solvent molecules or substituents (e.g., chlorine) require partial occupancy modeling. Weak electron density for H atoms is addressed via riding models (ISOR constraints in SHELXL ). High Rint values (>0.04) indicate data merging errors, mitigated by multi-scan absorption corrections (e.g., CrysAlis RED ). Twinning or pseudo-symmetry in low-symmetry space groups necessitates rigorous validation with PLATON .

Q. How do substituent positions (meta vs. para chlorination) affect hydrogen-bonding networks and supramolecular assembly in aryl benzamides?

- Methodology : Meta-chloro substitution (C3 position) promotes anti-parallel N–H⋯O chains along the [010] axis, forming C(4) motifs. In contrast, para-substituted analogs exhibit weaker C–H⋯O interactions. Comparative studies using Mercury CSD reveal that steric effects from ortho-substituents disrupt planarity, reducing π-π stacking interactions. Dihedral angles between aromatic rings correlate with substituent electronegativity (e.g., Cl vs. NO₂) .

Data Contradictions and Resolution

- Polymorph Stability : reports a monoclinic form (P2₁/c) with Z=4, while describes an orthorhombic form (Pbcn) with Z=7. This discrepancy highlights the role of crystallization conditions (e.g., solvent polarity, cooling rate) in polymorph selection.

- Hydrogen-Bond Lengths : N–H⋯O distances vary between 2.02–2.15 Å across studies due to temperature-dependent thermal motion (90 K vs. 298 K). Low-temperature studies reduce atomic displacement parameters (ADPs), improving precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.